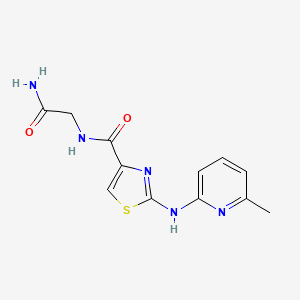

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c1-7-3-2-4-10(15-7)17-12-16-8(6-20-12)11(19)14-5-9(13)18/h2-4,6H,5H2,1H3,(H2,13,18)(H,14,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRDGBIRXPSRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the amide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, a pyridine ring, and an amide group, contributing to its diverse reactivity and biological activity. Its molecular formula is , with a molecular weight of 291.33 g/mol .

Chemistry

In the field of chemistry, N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

This compound functions as a molecular probe to investigate biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways. The binding affinity to specific enzymes and receptors may be explored for understanding metabolic processes.

Medicine

This compound shows promise as a therapeutic agent. Preliminary studies suggest potential anticancer properties, making it a candidate for drug development against various malignancies.

Case Study: Anticancer Activity

In vitro studies have demonstrated significant growth inhibition of cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) of 85% and 75%, respectively .

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| OVCAR-8 | 85% |

| NCI-H40 | 75% |

| SNB-19 | 86% |

| HOP-92 | 67% |

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties may enhance the performance of various formulations in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary depending on the context and application of the compound.

Comparison with Similar Compounds

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide can be compared with other similar compounds, such as:

N-(2-amino-2-oxoethyl)-2-((pyridin-2-yl)amino)thiazole-4-carboxamide: This compound lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-5-carboxamide: This compound has a different position for the carboxamide group, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Pyridine ring : A six-membered aromatic ring with nitrogen.

- Amide group : Contributes to the compound's solubility and stability.

Its molecular formula is , with a molecular weight of approximately 291.33 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Cellular Signaling Modulation : It may modulate pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that similar 2-aminothiazole analogs reduced prostaglandin E2 (PGE2) levels in colon cancer cells, suggesting a mechanism that might involve cyclooxygenase (COX) inhibition . The following table summarizes findings related to the anticancer activity of similar compounds:

| Compound | Reduction in PGE2 Levels (%) | IC50 (μM) |

|---|---|---|

| Compound A | 76% | 0.84 |

| Compound B | 89% | 1.20 |

| N-(2-amino-2-oxoethyl)-... | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study found that certain thiazole compounds displayed notable antibacterial activity against various pathogens, indicating potential therapeutic applications in infectious diseases .

Case Studies

- Study on COX Inhibition : In vitro studies showed that thiazole derivatives could inhibit COX enzymes, leading to reduced inflammation and tumor growth in cancer models. The specific analogs tested included variations in substituents that influenced their efficacy .

- Antimicrobial Evaluation : Another study focused on the synthesis of thiazole derivatives and their subsequent testing against bacterial strains. Results indicated significant antibacterial activity, supporting further investigation into their use as antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Compound X | Lacks methyl group on pyridine | Lower COX inhibition |

| Compound Y | Different carboxamide position | Altered solubility |

These comparisons highlight how minor structural changes can significantly impact biological activity.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-amino-2-oxoethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, and how are intermediates characterized?

The compound is synthesized via multi-step organic reactions, typically involving:

- Amide coupling : Reaction of thiazole-4-carboxylic acid derivatives with amines (e.g., 6-methylpyridin-2-amine) using coupling agents like HATU or EDC in DMF .

- Hydrolysis and activation : Esters (e.g., tert-butyl esters) are hydrolyzed to carboxylic acids using TFA or HCl, followed by activation with reagents like thionyl chloride .

- Purification : Flash chromatography or preparative HPLC ensures purity (>95%), validated by reversed-phase HPLC and NMR .

- Characterization :

- 1H/13C NMR for structural confirmation (e.g., thiazole C-H protons at δ 7.5–8.5 ppm, amide N-H at δ 10–12 ppm) .

- ESI-MS for molecular weight verification (e.g., [M+H]+ peaks) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation is monitored via dynamic light scattering (DLS) .

- Stability assays :

- Storage : Recommend lyophilization and storage at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity, and what methodologies validate these changes?

- Structure-activity relationship (SAR) strategies :

- Validation :

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS adducts)?

- NMR anomalies :

- MS adducts :

Q. How can low synthetic yields (<10%) be improved for scale-up purposes?

- Reaction optimization :

- Workflow adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.